Orthogonal Functional Group Reactivity
2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) features three orthogonal reactive functional groups: a carboxylic acid, an aldehyde (formyl), and an aromatic nitro group. The specific substitution pattern—with the formyl group at the meta-position of the pendant phenyl ring and the nitro group at the para-position of the benzoic acid ring—enables independent, sequential derivatization that is not possible with certain regioisomers [1]. In contrast, 2-(4-Formylphenyl)-4-nitrobenzoic acid (CAS 1261993-63-8) positions the formyl group para to the biphenyl junction, altering the electronic communication between rings and potentially affecting reactivity in cross-coupling reactions . Similarly, 4-(4-Formylphenyl)-2-nitrobenzoic acid (CAS 1261946-59-1) swaps the relative positions of the carboxylic acid and the pendant aryl ring, resulting in a different spatial orientation that impacts binding geometries in target-directed synthesis .
| Evidence Dimension | Functional group positioning and orthogonal reactivity potential |
|---|---|
| Target Compound Data | Formyl at 3-position of pendant phenyl; nitro at 4-position of benzoic acid ring; carboxylic acid at 2-position ortho to biphenyl junction |
| Comparator Or Baseline | CAS 1261993-63-8 (2-(4-Formylphenyl)-4-nitrobenzoic acid): formyl at 4-position; CAS 1261946-59-1 (4-(4-Formylphenyl)-2-nitrobenzoic acid): carboxylic acid at 4-position with nitro at 2-position |
| Quantified Difference | Qualitative structural differentiation only; no direct comparative reactivity data available |
| Conditions | Structural comparison based on InChI and SMILES data from authoritative databases |
Why This Matters
Selection of the correct regioisomer is essential for synthetic reproducibility and achieving intended molecular geometries in downstream applications.
- [1] Chem960. 1261984-13-7 (2-(3-Formylphenyl)-4-nitrobenzoic acid). InChI: 1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-8H,(H,17,18). View Source
